molecular formula C17H17NO2 B14743807 n-(9h-Xanthen-9-yl)butanamide CAS No. 6325-73-1

n-(9h-Xanthen-9-yl)butanamide

Cat. No.: B14743807
CAS No.: 6325-73-1
M. Wt: 267.32 g/mol
InChI Key: LOVKLSFYBIAZSG-UHFFFAOYSA-N
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Description

N-(9H-Xanthen-9-yl)butanamide is a chemical compound with the molecular formula C17H17NO2. It is characterized by the presence of a xanthene moiety attached to a butanamide group. The xanthene structure is known for its aromatic properties and is commonly found in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Xanthen-9-yl)butanamide typically involves the reaction of xanthene derivatives with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

Xanthene+Butanoyl ChlorideThis compound\text{Xanthene} + \text{Butanoyl Chloride} \rightarrow \text{this compound} Xanthene+Butanoyl Chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Xanthen-9-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-(9H-Xanthen-9-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various xanthene-based dyes and pigments.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-(9H-Xanthen-9-yl)butanamide involves its interaction with specific molecular targets. The xanthene moiety is known to interact with cellular proteins and enzymes, modulating their activity. The compound can also influence signaling pathways related to oxidative stress and inflammation, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Xanthone: A parent compound with similar aromatic properties.

    Xanthen-9-one: A derivative with a ketone group instead of an amide.

    9H-Xanthen-9-yl-urea: A compound with a urea group attached to the xanthene moiety.

Uniqueness

N-(9H-Xanthen-9-yl)butanamide is unique due to its specific combination of the xanthene and butanamide groups, which imparts distinct chemical and biological properties

Properties

CAS No.

6325-73-1

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(9H-xanthen-9-yl)butanamide

InChI

InChI=1S/C17H17NO2/c1-2-7-16(19)18-17-12-8-3-5-10-14(12)20-15-11-6-4-9-13(15)17/h3-6,8-11,17H,2,7H2,1H3,(H,18,19)

InChI Key

LOVKLSFYBIAZSG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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